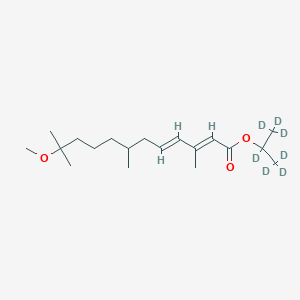

Methoprene-d7

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C19H34O3 |

|---|---|

Molecular Weight |

317.5 g/mol |

IUPAC Name |

1,1,1,2,3,3,3-heptadeuteriopropan-2-yl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate |

InChI |

InChI=1S/C19H34O3/c1-15(2)22-18(20)14-17(4)11-8-10-16(3)12-9-13-19(5,6)21-7/h8,11,14-16H,9-10,12-13H2,1-7H3/b11-8+,17-14+/i1D3,2D3,15D |

InChI Key |

NFGXHKASABOEEW-LQGANATMSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC(=O)/C=C(\C)/C=C/CC(C)CCCC(C)(C)OC |

Canonical SMILES |

CC(C)OC(=O)C=C(C)C=CCC(C)CCCC(C)(C)OC |

Origin of Product |

United States |

Foundational & Exploratory

What is Methoprene-d7 and its primary use in research

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of Methoprene-d7, a deuterated analog of the insect growth regulator Methoprene. It details its primary application in research as an internal standard for quantitative analysis, explores the biochemical mechanism of action of Methoprene, and provides detailed experimental protocols for its use.

Introduction to this compound

This compound is a stable isotope-labeled form of Methoprene, in which seven hydrogen atoms on the isopropyl ester moiety have been replaced with deuterium.[1] This isotopic substitution results in a molecule that is chemically identical to Methoprene in its biological and reactive properties but has a higher molecular weight. This key difference makes it an ideal internal standard for analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

The primary use of this compound in research is to improve the accuracy, precision, and sensitivity of quantitative analyses of Methoprene in various matrices, such as environmental samples (water, soil), agricultural commodities, and biological tissues.[2][3] By adding a known amount of this compound to a sample prior to extraction and analysis, it serves as a proxy that experiences the same sample preparation losses and ionization variations as the unlabeled Methoprene. This allows for reliable correction of the analytical signal, leading to more accurate quantification of the target analyte.

Mechanism of Action: Disrupting Insect Metamorphosis

Methoprene itself does not cause direct mortality to insects.[1] Instead, it functions as a potent juvenile hormone (JH) analog, disrupting the endocrine-regulated process of metamorphosis.[1] Its mode of action involves hijacking the insect's natural developmental signaling pathway, ultimately preventing larvae from developing into reproductive adults.

The key steps in the signaling pathway are as follows:

-

Receptor Binding: Methoprene, mimicking the natural juvenile hormone, enters the cell and binds to a specific intracellular receptor known as Methoprene-tolerant (Met) . Met is a member of the bHLH-PAS family of transcription factors.

-

Heterodimerization: The Methoprene-Met complex then forms a heterodimer with a partner protein, such as FISC (F-box protein interacting with steroid receptor coactivator) or Taiman .

-

DNA Binding: This activated heterodimer translocates to the nucleus and binds to specific DNA sequences called Juvenile Hormone Response Elements (JHREs) located in the promoter regions of target genes.

-

Gene Regulation: The binding of the complex to JHREs modulates the transcription of downstream genes. A key target is the upregulation of the Krüppel homolog 1 (Kr-h1) gene.

-

Inhibition of Metamorphosis: Kr-h1, in turn, acts as a repressor of pro-metamorphic genes, most notably E93 . By suppressing the expression of E93, the signaling cascade that would normally initiate adult development is blocked. This leads to the failure of larval tissues to undergo programmed cell death (apoptosis) and remodeling, resulting in developmental arrest at the pupal stage and eventual death.

Experimental Protocol: Quantification of Methoprene in Water Samples

The primary research application of this compound is as an internal standard for the quantification of Methoprene. Below is a detailed protocol for the analysis of Methoprene in environmental water samples using Solid-Phase Extraction (SPE) followed by LC-MS/MS.

Sample Preparation and Extraction

-

Sample Collection: Collect water samples in amber glass bottles to prevent photodegradation.

-

Spiking with Internal Standard: To a 10 mL water sample, add a precise volume of a standard solution of this compound in a solvent like methanol to achieve a final concentration of approximately 10-50 ng/mL.

-

SPE Cartridge Conditioning: Use a C18 SPE cartridge. Condition the cartridge by passing 2 mL of methanol followed by 2 mL of deionized water. Do not allow the cartridge to go dry.

-

Sample Loading: Load the 10 mL water sample (spiked with this compound) onto the conditioned SPE cartridge at a slow, steady flow rate (e.g., 1-2 mL/min).

-

Washing: Wash the cartridge with 3 mL of deionized water to remove interfering polar compounds.

-

Elution: Elute the retained analytes (Methoprene and this compound) from the cartridge with 2 mL of ethyl acetate into a clean collection vial.

-

Concentration: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried residue in a known volume (e.g., 200 µL) of a suitable solvent, such as acetonitrile or a mobile phase mixture.

Derivatization for Enhanced Sensitivity (Optional but Recommended)

Due to the nonpolar nature of Methoprene, its ionization efficiency in electrospray ionization (ESI) can be low. Derivatization with a reagent like 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) can significantly improve detection limits.

-

To the reconstituted sample, add a solution of PTAD in a solvent like acetonitrile.

-

Allow the reaction to proceed at room temperature for approximately 1 hour. The PTAD reagent will react with the diene structure of both Methoprene and this compound.

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A typical gradient would start at a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analytes.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry Detection:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Analysis Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor the specific precursor-to-product ion transitions for both derivatized Methoprene and derivatized this compound (see Table 2 for details).

-

Instrument Parameters: Optimize source parameters (e.g., capillary voltage, gas flows, temperatures) and collision energies for maximum signal intensity.

-

Quantitative Data Summary

The use of this compound as an internal standard requires precise knowledge of its chemical and mass spectrometric properties relative to the unlabeled analyte.

Table 1: Chemical Properties of Methoprene and this compound

| Property | Methoprene | This compound |

| Chemical Formula | C₁₉H₃₄O₃ | C₁₉H₂₇D₇O₃ |

| Molecular Weight | 310.48 g/mol | 317.51 g/mol |

| Unlabeled CAS No. | 40596-69-8 | 40596-69-8 |

| Isotopic Purity | Not Applicable | Typically >98% (as specified by manufacturer's CoA) |

Table 2: Representative Mass Spectrometry Data for Derivatized Analytes

The following data is for the PTAD-derivatized forms of the analytes, which are commonly used for high-sensitivity analysis. The m/z values for this compound-PTAD are calculated based on the known mass shift.

| Analyte (PTAD Derivative) | Ion Type | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methoprene-PTAD | [M+H-CH₃OH]⁺ | 454.3 | 242.1 | ~21 |

| This compound-PTAD | [M+H-CD₃OH-D]⁺ | 461.3 (Calculated) | 242.1 | ~21 |

Note: The precursor ion for the PTAD derivative corresponds to an in-source loss of methanol. The primary product ion (m/z 242.1) results from fragmentation of the PTAD adduct itself and is therefore common to both the labeled and unlabeled analyte.

References

An In-depth Technical Guide to Methoprene-d7: Properties, Analysis, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene-d7 is the deuterated analog of methoprene, a well-established insect growth regulator.[1] By mimicking the action of juvenile hormone, methoprene disrupts the developmental processes of various insect species, preventing them from reaching reproductive maturity.[1][2] The incorporation of seven deuterium atoms into the methoprene structure makes this compound an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its primary application is as an internal standard for the accurate and precise measurement of methoprene levels in complex matrices. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, a plausible synthetic route, and insights into its mechanism of action.

Physical and Chemical Properties

The physical and chemical properties of this compound are crucial for its handling, storage, and application in analytical methodologies. While some properties are not extensively reported for the deuterated form, they can be reasonably inferred from the well-characterized non-deuterated methoprene.

Table 1: Physical and Chemical Properties of Methoprene and this compound

| Property | Methoprene | This compound | References |

| IUPAC Name | Isopropyl (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | Isopropyl-d7 (2E,4E)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | [3] |

| CAS Number | 40596-69-8 | 40596-69-8 (unlabeled) | [4] |

| Molecular Formula | C₁₉H₃₄O₃ | C₁₉H₂₇D₇O₃ | |

| Molecular Weight | 310.48 g/mol | 317.51 g/mol | |

| Appearance | Amber or pale yellow liquid | Not specified (expected to be similar to methoprene) | |

| Odor | Faint fruity odor | Not specified (expected to be similar to methoprene) | |

| Boiling Point | 100 °C at 0.05 mmHg | Not specified (expected to be similar to methoprene) | |

| Density | ~0.926 g/mL at 20 °C | Not specified (expected to be similar to methoprene) | |

| Solubility in Water | 1.4 mg/L at 25 °C | Not specified (expected to be similar to methoprene) | |

| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in ethanol (~10 mg/mL) and dimethylformamide (~20 mg/mL) | |

| Stability | Stable under normal storage conditions; sensitive to light | Stable as a neat oil at -20°C for ≥4 years |

Experimental Protocols

The accurate quantification of methoprene in various samples relies on robust analytical methods. This compound is a critical component of these methods, serving as an internal standard to correct for variations in sample preparation and instrument response.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a widely used technique for the analysis of semi-volatile compounds like methoprene. The use of a deuterated internal standard is essential for achieving high accuracy and precision.

Sample Preparation (QuEChERS Method)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a common and effective sample preparation technique for pesticide residue analysis in food and environmental matrices.

-

Homogenization: Homogenize 10-15 g of the sample (e.g., fruit, vegetable, soil) with an appropriate amount of water to form a paste.

-

Extraction:

-

Place 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the appropriate amount of this compound internal standard solution.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥3000 rcf for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and MgSO₄).

-

Vortex for 30 seconds and centrifuge at high speed for 5 minutes.

-

-

Final Extract: The resulting supernatant is ready for GC-MS analysis.

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B GC or equivalent.

-

Mass Spectrometer: Agilent 7010B Triple Quadrupole MS or equivalent.

-

Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1-2 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 70 °C, hold for 2 minutes.

-

Ramp to 200 °C at 25 °C/min.

-

Ramp to 280 °C at 5 °C/min, hold for 5 minutes.

-

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methoprene: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrument).

-

This compound: Precursor ion (m/z) -> Product ion (m/z) (specific transitions to be optimized based on instrument, typically M+7 relative to methoprene).

-

-

Data Analysis:

Quantification is performed by creating a calibration curve using the peak area ratios of methoprene to this compound at different concentrations.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Analysis

HPLC-MS/MS offers high sensitivity and selectivity for the analysis of methoprene, particularly in complex matrices.

Sample Preparation:

Sample preparation can follow a similar QuEChERS protocol as described for GC-MS. Alternatively, for liquid samples like water, solid-phase extraction (SPE) can be employed.

-

SPE Cartridge Conditioning: Condition a C18 SPE cartridge with methanol followed by water.

-

Sample Loading: Load the water sample (spiked with this compound) onto the conditioned cartridge.

-

Washing: Wash the cartridge with a water/methanol mixture to remove interferences.

-

Elution: Elute the analytes with a suitable organic solvent (e.g., acetonitrile or ethyl acetate).

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

HPLC-MS/MS Instrumentation and Conditions:

-

HPLC System: Agilent 1200 series or equivalent.

-

Mass Spectrometer: AB Sciex API 4000 or equivalent triple quadrupole mass spectrometer.

-

Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

Gradient Program: Start at 50% B, ramp to 100% B over 10 minutes, hold for 5 minutes, and return to initial conditions.

-

-

Flow Rate: 0.8 mL/min.

-

Injection Volume: 10 µL.

-

MS/MS Parameters:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Acquisition Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Methoprene: [M+H]⁺ precursor ion -> characteristic product ions.

-

This compound: [M+H]⁺ precursor ion -> characteristic product ions (M+7).

-

-

Data Analysis:

Similar to GC-MS, quantification is based on the peak area ratio of the analyte to the deuterated internal standard.

Synthesis of this compound

Proposed Synthetic Route:

This proposed synthesis starts from citronellal and utilizes a Horner-Wadsworth-Emmons reaction followed by esterification with deuterated isopropanol.

-

Synthesis of the Dienal Intermediate:

-

React citronellal with a suitable phosphonate ylide (e.g., triethyl phosphonoacetate) in the presence of a base like sodium hydride in an aprotic solvent (e.g., THF) to form the α,β-unsaturated ester.

-

Reduce the ester to the corresponding allylic alcohol using a reducing agent like diisobutylaluminium hydride (DIBAL-H).

-

Oxidize the allylic alcohol to the dienal using an oxidizing agent such as manganese dioxide (MnO₂).

-

-

Chain Extension and Formation of Methoprene Acid:

-

Perform a Wittig or Horner-Wadsworth-Emmons reaction on the dienal with a suitable phosphonium ylide or phosphonate carbanion to introduce the remaining carbon chain and the carboxylic acid precursor.

-

Hydrolyze the resulting ester to yield methoprene acid.

-

-

Esterification with Isopropanol-d8:

-

React methoprene acid with oxalyl chloride or thionyl chloride to form the acid chloride.

-

React the acid chloride with isopropanol-d8 (where all hydrogens on the isopropanol are deuterium) in the presence of a non-nucleophilic base like pyridine to yield this compound. The use of fully deuterated isopropanol would result in a d7 label on the isopropyl group.

-

-

Purification: Purify the final product using column chromatography on silica gel.

Note: This is a conceptual pathway. The specific reaction conditions, reagents, and purification methods would require optimization by a skilled synthetic organic chemist.

Stability and Storage

The stability of this compound is critical for its function as an internal standard.

-

Storage: this compound is typically supplied as a neat oil and should be stored at -20°C for long-term stability, where it is reported to be stable for at least four years.

-

Solution Stability: Solutions of this compound in organic solvents should also be stored at low temperatures and protected from light. The stability in the final analytical solution should be evaluated as part of the method validation to ensure no degradation or isotopic exchange occurs during the analysis.

-

Isotopic Stability: The deuterium atoms on the isopropyl group are on carbon atoms and are not readily exchangeable under normal analytical conditions. However, it is good practice to avoid strongly acidic or basic conditions during sample preparation if possible.

Signaling Pathway and Experimental Workflows

Methoprene exerts its biological effects by mimicking insect juvenile hormone and interacting with its receptor. This compound is primarily used as a tool in analytical workflows to ensure data quality.

Methoprene Signaling Pathway

Methoprene's mechanism of action involves binding to the Methoprene-tolerant (Met) protein, which is a key component of the juvenile hormone receptor complex. This interaction triggers a signaling cascade that ultimately alters gene expression, leading to a disruption of metamorphosis.

Experimental Workflow: Use of this compound as an Internal Standard

The following diagram illustrates a typical workflow for the quantitative analysis of methoprene in a sample using this compound as an internal standard.

Conclusion

This compound is an essential tool for researchers and analytical scientists requiring accurate quantification of methoprene. Its physical and chemical properties are nearly identical to its non-deuterated counterpart, with the key difference being its increased mass, which allows for its use as an ideal internal standard in mass spectrometry. The detailed analytical protocols provided in this guide, coupled with an understanding of its stability and mechanism of action, will enable professionals in drug development and environmental monitoring to achieve reliable and high-quality data in their studies. While a definitive synthesis protocol remains to be published, the proposed route offers a viable strategy for its preparation in a laboratory setting.

References

An In-depth Technical Guide to the Synthesis of Deuterated Methoprene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of proposed synthesis pathways for deuterated methoprene, a crucial analytical standard and tool in metabolic and environmental fate studies. By replacing specific hydrogen atoms with deuterium, researchers can trace the molecule's journey through biological and environmental systems with high precision. This document outlines detailed synthetic strategies, experimental protocols for key reactions, and the biochemical context of methoprene's action.

Introduction to Deuterated Methoprene

Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone in insects, disrupting their development and reproductive cycles.[1][2] Deuterated analogues of methoprene serve as invaluable internal standards for quantitative analysis in complex matrices, such as in studies of pesticide residues and drug metabolism.[3] The strategic incorporation of deuterium can also influence the metabolic fate of the molecule, potentially leading to altered pharmacokinetic profiles.[4] This guide focuses on plausible synthetic routes to introduce deuterium at specific positions within the methoprene molecule, primarily leveraging established syntheses of the non-deuterated parent compound.

Proposed Synthesis Pathways for Deuterated Methoprene

The synthesis of deuterated methoprene can be approached by modifying existing routes for S-(+)-methoprene, which typically start from readily available chiral precursors like S-(+)-citronellal or S-(+)-3,7-dimethyl-1,6-octadiene. The key to creating deuterated variants lies in the use of deuterated reagents at specific steps in the synthesis. Below are two proposed pathways.

Pathway 1: Synthesis via a Deuterated Grignard Reagent and Wittig Reaction

This pathway adapts a known synthesis of S-(+)-methoprene that involves the construction of the carbon skeleton through a series of reactions including a Grignard addition and a Wittig reaction. Deuterium can be incorporated into the methoxy group at the C11 position.

Logical Flow of Pathway 1

Caption: Proposed synthesis of d3-methoprene via a deuterated Grignard reaction.

Experimental Protocol for Key Steps:

-

Step 1: Oxidation of S-(-)-Citronellol to S-(-)-Citronellal.

-

S-(-)-Citronellol is oxidized to S-(-)-citronellal using pyridinium chlorochromate (PCC) or a Swern oxidation. These are standard procedures in organic synthesis.[5]

-

-

Step 2: Wittig Reaction to form the C10-Keto-alkene.

-

S-(-)-Citronellal is reacted with a suitable phosphonium ylide, such as the one derived from bromoacetone, to extend the carbon chain and introduce a keto group at the C10 position.

-

-

Step 3: Deuterated Grignard Reaction.

-

The key deuteration step involves the reaction of the C10-keto-alkene with a deuterated Grignard reagent, such as trideuteromethylmagnesium bromide (CD3MgBr). This introduces the CD3 group at the C11 position, which after methylation of the resulting tertiary alcohol, becomes the deuterated methoxy group. CD3MgBr can be prepared from the reaction of magnesium with bromomethane-d3.

-

-

Step 4: Formation of the Dienester.

-

The final steps involve the conversion of the C11-d3-methoxy-alkene intermediate into the final deuterated methoprene structure, typically through another Wittig or Horner-Wadsworth-Emmons reaction to form the conjugated diene system and the isopropyl ester.

-

Pathway 2: Synthesis via Deuterated Wittig Reagent

An alternative strategy involves the use of a deuterated Wittig reagent to introduce deuterium at a different position in the molecule. For instance, deuterium can be introduced at the C2 position.

Logical Flow of Pathway 2

Caption: Proposed synthesis of d1-methoprene using a deuterated Wittig reagent.

Experimental Protocol for Key Steps:

-

Step 1: Synthesis of the C11-Methoxy Aldehyde Intermediate.

-

S-(+)-citronellal is converted through a series of reactions, including protection of the aldehyde, chain extension, and introduction of the methoxy group at the C11 position, to yield a key aldehyde intermediate.

-

-

Step 2: Preparation of the Deuterated Wittig Reagent.

-

A deuterated phosphonium ylide is prepared. For example, to introduce deuterium at the C2 position, a reagent like (isopropoxycarbonyl-deutero-methylene)triphenylphosphorane would be synthesized. This can be achieved by reacting triphenylphosphine with a deuterated haloacetate followed by deprotonation.

-

-

Step 3: Deuterated Wittig Reaction.

-

The C11-methoxy aldehyde intermediate is reacted with the deuterated Wittig reagent. This reaction forms the C2-deuterated conjugated diene system present in the final methoprene structure.

-

Quantitative Data from Non-Deuterated Synthesis

While specific yields for the deuterated pathways are not available in the literature, the yields for the analogous steps in the synthesis of non-deuterated S-(+)-methoprene can serve as a benchmark.

| Reaction Step | Reagents | Product | Reported Yield (%) |

| Oxidation of S-(-)-citronellol | PCC | S-(-)-Citronellal | ~85-95% |

| Wittig Reaction | Phosphonium ylide, n-BuLi | Alkene | ~70-90% |

| Grignard Reaction | Alkyl/Aryl-MgBr | Alcohol | ~80-95% |

| Horner-Wadsworth-Emmons | Phosphonate ester, NaH | (E)-Alkene | >90% |

Methoprene Signaling Pathway

Methoprene exerts its insecticidal effect by mimicking the action of juvenile hormone (JH). The molecular mechanism involves the binding of methoprene to the "Methoprene-tolerant" (Met) protein, which acts as a JH receptor. This binding event triggers a cascade of gene regulation that ultimately prevents the insect from undergoing metamorphosis into its adult form.

Caption: Simplified diagram of the methoprene signaling pathway in an insect cell.

Experimental Protocols and Characterization

General Considerations:

-

All reactions involving air- or moisture-sensitive reagents (e.g., Grignard reagents, Wittig reagents prepared with strong bases) should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

-

Purification of intermediates and the final product is typically achieved by flash column chromatography on silica gel.

-

Characterization of deuterated compounds relies heavily on Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Characterization of Deuterated Methoprene:

-

¹H NMR: The absence or significant reduction of signals at specific chemical shifts corresponding to the positions of deuterium incorporation provides direct evidence of successful deuteration.

-

²H NMR: This technique directly observes the deuterium nuclei, confirming their presence and providing information about their chemical environment. Quantitative ²H NMR can be used to determine the degree of deuteration at specific sites.

-

¹³C NMR: Deuterium substitution causes a characteristic upfield shift and splitting of adjacent ¹³C signals, which can be used to confirm the location of the deuterium atoms.

-

Mass Spectrometry: The molecular ion peak in the mass spectrum of the deuterated compound will be shifted to a higher m/z value corresponding to the number of deuterium atoms incorporated. This provides a clear confirmation of the overall level of deuteration.

Conclusion

The synthesis of deuterated methoprene is achievable through the adaptation of established synthetic routes for the non-deuterated compound. By strategically employing deuterated reagents such as deuterated Grignard reagents or deuterated Wittig reagents, it is possible to introduce deuterium at various positions within the methoprene molecule. These isotopically labeled standards are essential for advancing our understanding of methoprene's environmental fate, metabolism, and mode of action. The proposed pathways in this guide, along with the outlined experimental considerations, provide a solid foundation for researchers to produce these valuable chemical tools.

References

- 1. Methoprene - Wikipedia [en.wikipedia.org]

- 2. Methoprene General Fact Sheet [npic.orst.edu]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. Show how to make these deuterium-labeled compounds, using CD3MgBr... | Study Prep in Pearson+ [pearson.com]

- 5. CN115557832B - Synthesis method of citronellal - Google Patents [patents.google.com]

Stability and Recommended Storage of Methoprene-d7: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methoprene-d7, a deuterated analog of the insect growth regulator methoprene. Understanding these parameters is critical for ensuring the integrity and accuracy of experimental results where this compound is utilized as an internal standard or reference material. This document outlines key stability factors, recommended storage protocols, and detailed experimental methodologies for stability assessment, adhering to international standards.

Introduction to this compound

This compound is a synthetic derivative of methoprene in which seven hydrogen atoms have been replaced by their stable isotope, deuterium. This isotopic labeling makes it an ideal internal standard for quantification of methoprene in various matrices using mass spectrometry-based methods. Methoprene itself acts as a juvenile hormone (JH) agonist, disrupting the normal developmental processes of insects by preventing metamorphosis from the larval to the adult stage.[1]

Factors Influencing the Stability of this compound

The chemical stability of this compound, similar to its non-deuterated counterpart, is influenced by several environmental factors. Proper storage and handling are paramount to prevent degradation and maintain its chemical purity and isotopic enrichment.

-

Temperature: Elevated temperatures can accelerate the degradation of this compound. Long-term storage at low temperatures is crucial for preserving its integrity.

-

Light: Exposure to light, particularly UV radiation, can induce photodegradation. Methoprene is known to undergo rapid isomerization and degradation upon exposure to light.

-

pH: While methoprene is relatively stable in water within a pH range of 5-9 when shielded from light, extremes in pH can lead to hydrolysis.

-

Oxidation: As with many organic molecules, this compound can be susceptible to oxidation. Storage in an inert atmosphere can mitigate this risk.

-

Moisture: The presence of moisture can facilitate hydrolytic degradation. Therefore, storage in a dry environment is recommended.

Recommended Storage Conditions

To ensure the long-term stability of this compound, it is essential to adhere to the storage conditions recommended by suppliers and based on best practices for handling deuterated analytical standards.

Table 1: Recommended Storage Conditions for this compound

| Parameter | Recommended Condition | Rationale |

| Temperature | -20°C | Minimizes chemical degradation and preserves long-term stability.[1][2][3] |

| Form | Neat oil or in a specified solvent | As supplied by the manufacturer. If in solution, the solvent should be appropriate for long-term stability. |

| Container | Well-sealed, airtight amber glass vial | Protects from light-induced degradation and prevents solvent evaporation and moisture ingress. |

| Atmosphere | Inert gas (e.g., argon, nitrogen) | Reduces the risk of oxidative degradation, especially for long-term storage. |

Note: Always refer to the manufacturer's Certificate of Analysis (CoA) for batch-specific storage recommendations.

Quantitative Stability Data

While specific long-term stability studies on this compound are not extensively published in peer-reviewed literature, data from suppliers of analogous compounds provide valuable insights. For instance, the non-deuterated (S)-(+)-Methoprene is reported to be stable for at least four years when stored at -20°C.[1] Similarly, other deuterated standards from the same supplier are noted to have stability of ≥3 years or ≥5 years under these conditions.

Table 2: Supplier-Provided Stability Data for Methoprene and Deuterated Analogs

| Compound | Storage Temperature | Stated Stability | Source |

| (S)-(+)-Methoprene | -20°C | ≥ 4 years | Cayman Chemical |

| para-methoxy-Butyryl fentanyl-d7 | -20°C | ≥ 3 years | Cayman Chemical |

| 2-methyl AP-237-d7 | -20°C | ≥ 5 years | Cayman Chemical |

Experimental Protocols for Stability Assessment

A robust stability testing program is crucial to determine the shelf-life and appropriate storage conditions for this compound. The following protocols are based on guidelines from the U.S. Environmental Protection Agency (EPA) for accelerated stability testing and the principles of ISO 17034 for the production of reference materials.

Accelerated Stability Testing Protocol

This method is designed to quickly estimate the long-term stability of a substance by subjecting it to elevated temperatures.

Objective: To assess the stability of this compound under accelerated thermal stress.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials with PTFE-lined caps. A subset of these will serve as the baseline (T=0) samples.

-

Storage Conditions: Place the test samples in a calibrated oven maintained at a constant temperature of 54 ± 2°C.

-

Time Points: Analyze the samples at the beginning of the study (T=0) and after 14 days.

-

Analytical Method: Utilize a validated stability-indicating analytical method, such as LC-MS/MS, that can separate and quantify the intact this compound from any potential degradation products.

-

Data Analysis: Compare the concentration of this compound in the stressed samples to the baseline samples. A significant change is typically defined as a failure to meet the pre-defined specifications for purity and concentration.

Long-Term Stability Testing Protocol (Real-Time)

This protocol evaluates the stability of this compound under the recommended storage conditions over an extended period.

Objective: To establish the real-time stability and shelf-life of this compound.

Methodology:

-

Sample Preparation: Prepare multiple aliquots of this compound in amber glass vials with PTFE-lined caps.

-

Storage Conditions: Store the samples at the recommended long-term storage temperature of -20 ± 5°C.

-

Time Points: Analyze the samples at predetermined intervals (e.g., 0, 3, 6, 9, 12, 18, 24, 36, and 48 months).

-

Analytical Method: Use the same validated stability-indicating analytical method as in the accelerated study.

-

Data Analysis: Evaluate the data for any degradation trends over time. The re-test period or shelf-life is determined based on the time for which the material remains within its specifications.

Visualizations

Methoprene's Mechanism of Action: A Signaling Pathway

Methoprene acts as an agonist of the juvenile hormone receptor, known as Methoprene-tolerant (Met). The binding of methoprene to Met initiates a signaling cascade that regulates the expression of genes responsible for maintaining the juvenile state and preventing metamorphosis.

Caption: Methoprene's signaling pathway via the Met receptor.

Experimental Workflow for Stability Testing

The following diagram illustrates a typical workflow for conducting a stability study of a reference material like this compound, in accordance with ISO 17034 principles.

Caption: Workflow for this compound stability assessment.

Conclusion

The stability of this compound is crucial for its effective use as an analytical standard. This guide has outlined the key factors affecting its stability and provided recommended storage conditions to ensure its integrity. For optimal results, this compound should be stored at -20°C in a well-sealed, light-protected container. The provided experimental protocols for accelerated and long-term stability testing offer a framework for researchers to verify the shelf-life and suitability of this compound for their specific applications. Adherence to these guidelines will contribute to the generation of accurate and reproducible scientific data.

References

Unraveling the Fragmentation Puzzle: A Technical Guide to the Mass Spectrometry of Methoprene-d7

For researchers, scientists, and drug development professionals, understanding the mass spectrometric behavior of isotopically labeled compounds is paramount for robust bioanalytical and metabolic studies. This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation of Methoprene-d7, a deuterated internal standard for the insect growth regulator Methoprene.

Methoprene, a juvenile hormone analog, is widely used to control insect populations. Its deuterated counterpart, this compound, serves as an essential tool in quantitative analysis by mass spectrometry, enabling accurate and precise measurements in complex biological and environmental matrices. This guide will delve into the fragmentation pathways of this compound, supported by experimental data and visualized through detailed diagrams.

Structure of this compound

The key to understanding the fragmentation of this compound lies in the precise location of the seven deuterium atoms. The IUPAC name for this compound is [1,2,2,2-tetradeuterio-1-(trideuteriomethyl)ethyl] (2E,4E)-11-methoxy-3,7,11-trimethyl-dodeca-2,4-dienoate. The deuteration is exclusively on the isopropyl ester moiety, with both methyl groups and the methine proton of the isopropyl group being replaced by deuterium.

Proposed Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound in mass spectrometry, particularly under electron ionization (EI), is predicted to follow a similar pathway to its non-deuterated analog, with characteristic mass shifts for fragments containing the deuterated isopropyl group. The electron ionization mass spectrum of unlabeled methoprene shows several key fragments that inform the proposed pathway.

Based on the analysis of the electron ionization (EI) mass spectrum of unlabeled methoprene and the principles of mass spectral fragmentation, the following pathway is proposed. The fragmentation is initiated by the ionization of the molecule, typically by the loss of an electron from one of the oxygen atoms or the pi systems of the double bonds.

Key Fragmentation Steps:

-

Loss of the Isopropoxy-d7 Radical: A primary fragmentation event involves the cleavage of the ester bond, leading to the loss of the deuterated isopropoxy radical (·OC3D7). This results in the formation of an acylium ion at m/z 254.

-

Loss of the Isopropoxycarbonyl-d7 Radical: Alternatively, cleavage can occur at the other side of the ester oxygen, resulting in the loss of the entire deuterated isopropoxycarbonyl radical (·CO2C3D7) to yield a fragment at m/z 238.

-

Formation of the Deuterated Isopropyl Cation: The deuterated isopropyl cation ([C3D7]⁺) can also be formed, giving a characteristic peak at m/z 49.

-

Cleavage within the Dienoate Chain: The conjugated diene system can undergo various cleavages. A prominent fragment at m/z 85 is likely due to the formation of the [C4H5O2]⁺ ion through cleavage and rearrangement.

-

Further Fragmentation of the Hydrocarbon Chain: The remaining hydrocarbon chain can undergo further fragmentation, leading to a series of smaller ions. For instance, a fragment at m/z 167 ([C11H19O]⁺) can be formed from the m/z 238 ion. This can further fragment to ions at m/z 85 and m/z 81.

Quantitative Data Summary

The following table summarizes the expected prominent ions in the mass spectrum of this compound based on the proposed fragmentation pathway and analysis of the unlabeled methoprene spectrum.

| Ion Description | Proposed Structure / Formula | m/z (Methoprene) | m/z (this compound) |

| Molecular Ion | [C19H34O3]⁺· | 310 | 317 |

| Loss of Isopropoxy | [C16H27O2]⁺ | 251 | 254 |

| Loss of Isopropoxycarbonyl | [C15H27O]⁺ | 223 | 238 |

| Deuterated Isopropyl Cation | [C3D7]⁺ | 43 | 49 |

| Dienoate Fragment | [C4H5O2]⁺ | 85 | 85 |

| Hydrocarbon Fragment | [C11H19O]⁺ | 167 | 167 |

| Hydrocarbon Fragment | [C10H19O]⁺ | 155 | 155 |

| Hydrocarbon Fragment | [C6H9]⁺ | 81 | 81 |

Experimental Protocols

The analysis of this compound is typically performed using either Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Below are representative experimental methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

Environmental Fate and Degradation of Methoprene-d7: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the available scientific literature on the environmental fate and degradation of methoprene. To date, no specific studies on the environmental fate of Methoprene-d7 have been identified in publicly available literature. The information presented herein is based on studies conducted on non-deuterated methoprene. The presence of deuterium atoms in this compound may alter its degradation rates and pathways, a phenomenon known as the kinetic isotope effect. Generally, the C-D bond is stronger than the C-H bond, which can lead to slower metabolic degradation. However, without specific experimental data for this compound, the extent of this effect remains unquantified. The information provided should, therefore, be considered as an estimate for the environmental behavior of this compound.

Introduction

Methoprene is a larvicide that acts as an insect growth regulator by mimicking juvenile hormones in insects, thus disrupting their normal development.[1] It is widely used for the control of various insect pests, including mosquitoes, fleas, and flies. Understanding the environmental fate and degradation of methoprene is crucial for assessing its potential ecological impact. This guide provides a comprehensive overview of the current knowledge on the environmental degradation of methoprene in various compartments, including soil, water, and its susceptibility to photodegradation.

Physicochemical Properties

A summary of the key physicochemical properties of methoprene is presented in Table 1. These properties influence its distribution and persistence in the environment.

Table 1: Physicochemical Properties of Methoprene

| Property | Value | Reference |

| IUPAC Name | isopropyl (2E,4E,7S)-11-methoxy-3,7,11-trimethyldodeca-2,4-dienoate | |

| CAS Number | 40596-69-8 | [1] |

| Molecular Formula | C₁₉H₃₄O₃ | |

| Molecular Weight | 310.5 g/mol | |

| Water Solubility | 1.4 mg/L | |

| log Kₒw | 5.2 | |

| Vapor Pressure | 2.36 x 10⁻⁵ mm Hg (at 25°C) | |

| Henry's Law Constant | 6.9 x 10⁻⁶ atm m³/mole |

Environmental Degradation

Methoprene is susceptible to degradation through various abiotic and biotic processes in the environment. The primary routes of degradation are photodegradation and microbial metabolism.

Abiotic Degradation

Photodegradation is a major pathway for the dissipation of methoprene in the environment. It is sensitive to ultraviolet (UV) light and degrades rapidly when exposed to sunlight. In the atmosphere, vapor phase methoprene is expected to be degraded by reaction with photochemically produced hydroxyl radicals and ozone, with calculated half-lives of 1.5 hours and 48 minutes, respectively. On inert surfaces and in water, photodegradation is also rapid.

Methoprene is relatively stable to hydrolysis in the dark at environmentally relevant pH values. In sterile aqueous solutions buffered at pH 5, 7, and 9, no significant degradation was observed over four weeks at 20°C.

Biotic Degradation

Microbial degradation is a significant process for the breakdown of methoprene in soil and water.

In soil, methoprene is rapidly metabolized by microorganisms. The half-life of methoprene in aerobic sandy loam soil is approximately 10 days. The degradation is significantly slower in autoclaved (sterile) soil, indicating the primary role of microbes in its breakdown. The major degradation pathway in soil involves the conversion to carbon dioxide.

In aquatic environments, methoprene is degraded by both microbial action and photolysis. The half-life in pond water can range from approximately 30 to 40 hours. In sewage, the half-life is reported to be between 60 and 70 hours.

Quantitative Degradation Data

The following table summarizes the available quantitative data on the degradation half-life of methoprene in different environmental matrices.

Table 2: Half-life of Methoprene in Various Environmental Matrices

| Environmental Matrix | Condition | Half-life | Reference |

| Soil | Aerobic sandy loam | ~10 days | |

| Water | Pond water (0.001 mg/L) | ~30 hours | |

| Water | Pond water (0.01 mg/L) | ~40 hours | |

| Water | Sewage | 60-70 hours | |

| Atmosphere | Reaction with hydroxyl radicals | 1.5 hours (calculated) | |

| Atmosphere | Reaction with ozone | 48 minutes (calculated) |

Degradation Pathways

The degradation of methoprene proceeds through several pathways, leading to the formation of various metabolites. The principal degradation products include methoprene acid, methoxycitronellal, and 7-methoxycitronellic acid.

Below is a simplified representation of the major degradation pathways of methoprene.

Caption: Major degradation pathways of Methoprene.

Experimental Protocols for Analysis

Accurate quantification of methoprene and its metabolites in environmental samples is essential for fate and transport studies. Various analytical methods have been developed for this purpose.

Sample Preparation and Extraction

A general workflow for the extraction of methoprene from environmental samples is outlined below.

Caption: General workflow for sample preparation.

A detailed protocol for the extraction of methoprene from water samples using solid-phase extraction (SPE) is described by Aronov et al. (2005). The method involves passing the water sample through an SPE cartridge, followed by elution with an organic solvent like ethyl acetate.

For food samples, a common method involves extraction with acetonitrile, followed by a salting-out step and cleanup using a Florisil column.

Analytical Instrumentation

High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the most common techniques for the analysis of methoprene.

Table 3: Analytical Methods for the Determination of Methoprene

| Technique | Detector | Limit of Detection (LOD) | Reference |

| HPLC | UV (264 nm) | 0.003–0.007 mg/kg (in sunflower seeds) | |

| LC-MS/MS | Electrospray Ionization (ESI) | ~6 pg/mL (in water) |

A published method for the analysis of S-methoprene residues in grain-based feed and molasses-based liquid products involves extraction with methanol, addition of an internal standard (dibutyl phthalate), and analysis by reverse-phase HPLC with UV detection at 264 nm.

For trace-level analysis in water, a highly sensitive LC-ESI-MS/MS method has been developed. This method often includes a derivatization step to improve the ionization efficiency of the nonpolar methoprene molecule.

Conclusion

The available data indicate that methoprene is a non-persistent pesticide in the environment, undergoing rapid degradation through photodegradation and microbial metabolism in both soil and aquatic systems. The primary degradation products have been identified. While detailed experimental protocols for the analysis of methoprene are available, it is critical to reiterate that no specific studies on the environmental fate and degradation of this compound have been found. Future research should focus on determining the degradation kinetics and pathways of this compound to accurately assess its environmental risk, paying close attention to potential kinetic isotope effects that may alter its persistence compared to the non-deuterated form.

References

Solubility of Methoprene-d7 in common organic solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Methoprene-d7 in common organic solvents. This document is intended to serve as a critical resource for researchers, scientists, and professionals in drug development who require precise solubility data for experimental design, formulation, and analytical method development.

Introduction to this compound

Methoprene is an insect growth regulator that acts as a juvenile hormone (JH) analog, disrupting the life cycle of insects by preventing them from reaching maturity and reproducing.[1] this compound is a deuterated isotopologue of Methoprene, where seven hydrogen atoms have been replaced by deuterium. This isotopic labeling is crucial for its use as an internal standard in quantitative analytical studies, such as mass spectrometry-based assays, for the detection and quantification of Methoprene in various matrices.

Accurate solubility data for this compound is fundamental for the preparation of stock solutions, calibration standards, and formulations used in toxicological, environmental, and drug metabolism studies.

Physical and Chemical Properties

While specific data for this compound is limited, the physical and chemical properties are expected to be very similar to that of Methoprene.

| Property | Value | Reference |

| Chemical Formula | C₁₉D₇H₂₇O₃ | [2] |

| Molecular Weight | 317.51 g/mol | [2] |

| Appearance | Pale yellow or amber liquid | [3][4] |

| Odor | Faint fruity odor | |

| Boiling Point | 100 °C at 0.05 mmHg | |

| Density | 0.9261 g/mL at 20 °C |

Solubility of Methoprene in Organic Solvents

The following table summarizes the available quantitative solubility data for Methoprene in several common organic solvents.

| Solvent | Solubility (g/L) at 20°C | Solubility (mg/mL) | Reference |

| Acetone | >500 | >500 | |

| Hexane | >500 | >500 | |

| Methanol | >450 | >450 | |

| Ethanol | approx. 10,000 | ~10 | |

| Dimethylformamide (DMF) | approx. 20,000 | ~20 | |

| Dimethyl sulfoxide (DMSO) | Not specified | 50 |

Note: The data presented is for (S)-(+)-Methoprene or technical grade Methoprene, which serves as a close proxy for this compound.

Experimental Protocol for Solubility Determination

A definitive experimental protocol for determining the solubility of this compound has not been published. However, a standard and widely accepted method for determining the equilibrium solubility of a compound is the shake-flask method . This method is considered reliable for generating accurate solubility data.

Principle of the Shake-Flask Method

The shake-flask method involves saturating a solvent with a solute by allowing them to equilibrate over a period of time. An excess of the solid compound is added to the solvent, and the mixture is agitated until equilibrium is reached. The concentration of the dissolved solute in the supernatant is then determined using a suitable analytical technique.

Detailed Methodology

-

Preparation : Accurately weigh an excess amount of this compound into a series of vials or flasks.

-

Solvent Addition : Add a precise volume of the desired organic solvent to each vial.

-

Equilibration : Seal the vials and place them in a shaker or agitator within a temperature-controlled environment (e.g., 20°C or 25°C). The samples should be agitated for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation : After equilibration, allow the samples to stand undisturbed for a period to let the undissolved solid settle. To ensure complete separation of the solid from the liquid phase, the supernatant can be centrifuged or filtered through a fine-pored filter (e.g., 0.22 µm PTFE).

-

Quantification : Carefully extract an aliquot of the clear supernatant. Prepare serial dilutions of this solution.

-

Analysis : Determine the concentration of this compound in the diluted solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric detection (LC-MS).

-

Calculation : Using the determined concentration and the dilution factor, calculate the solubility of this compound in the solvent, typically expressed in mg/mL or g/L.

Workflow for Solubility Determination

The following diagram illustrates the experimental workflow for the shake-flask solubility determination method.

Caption: A flowchart of the shake-flask method for solubility testing.

Mechanism of Action and Signaling Pathway

Methoprene's biological activity stems from its ability to mimic the natural juvenile hormone in insects. It binds to and activates the juvenile hormone receptor, a protein known as "Methoprene-tolerant" (Met). This activation leads to the regulation of gene expression that ultimately inhibits the insect's metamorphosis from the larval to the adult stage, thereby controlling the pest population.

The simplified signaling pathway is depicted below.

Caption: Methoprene binds to the Met receptor, regulating gene transcription.

References

- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 2. Determination of aqueous solubility by heating and equilibration: A technical note - PMC [pmc.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. The juvenile hormone signaling pathway in insect development. | Semantic Scholar [semanticscholar.org]

Methodological & Application

Application Note: High-Sensitivity Analysis of Methoprene in Environmental Samples using Methoprene-d7 as an Internal Standard by LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene is a widely used insect growth regulator that mimics the action of juvenile hormone, disrupting the developmental stages of various insects.[1][2] Its application in agriculture and public health programs necessitates sensitive and accurate analytical methods for monitoring its presence in environmental matrices.[3][4][5] This application note describes a robust and sensitive method for the quantitative analysis of methoprene in water samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Methoprene-d7 as a stable isotope-labeled internal standard. The use of a deuterated internal standard is the gold standard in quantitative mass spectrometry, as it effectively compensates for variations in sample preparation, injection volume, and matrix effects, leading to improved accuracy and precision.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of Water Samples

This protocol is adapted from the method described by Aronov et al. (2005) for the extraction of methoprene from water.

-

Sample Collection and Preservation: Collect water samples in glass containers. To prevent degradation, store samples at 4°C in the dark and analyze as soon as possible.

-

Internal Standard Spiking: To a 100 mL aliquot of the water sample, add a known concentration of this compound solution in methanol.

-

Cartridge Conditioning: Condition an Oasis HLB SPE cartridge (60 mg, 3 cm³) by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Sample Loading: Load the spiked water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

Washing: Wash the cartridge with 2 mL of deionized water to remove interfering polar impurities.

-

Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol into a clean collection tube.

-

Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 37°C. Reconstitute the residue in 200 µL of the initial mobile phase (e.g., 80:20 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis

-

Liquid Chromatography (LC) Conditions:

-

System: A high-performance liquid chromatography (HPLC) system capable of gradient elution.

-

Column: A C18 reversed-phase column (e.g., 150 x 2.0 mm, 3 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient: Start with 80% B, hold for 2 minutes, ramp to 100% B over 8 minutes, and hold for 2 minutes.

-

Flow Rate: 0.2 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 20°C.

-

-

Mass Spectrometry (MS) Conditions:

-

System: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Multiple Reaction Monitoring (MRM) Transitions: The following MRM transitions should be monitored. The transitions for this compound are inferred from the fragmentation of methoprene.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Methoprene | 311.3 | 73.1 | 200 | 15 |

| This compound | 318.3 | 73.1 | 200 | 15 |

Data Presentation

Quantitative Performance

The following table summarizes the expected quantitative performance of the method. The data is a composite based on reported values for methoprene analysis, though not specifically using this compound.

| Parameter | Expected Value |

| Linearity (r²) | > 0.99 |

| Limit of Detection (LOD) | ~5 pg/mL |

| Limit of Quantification (LOQ) | ~15 pg/mL |

| Accuracy (% Recovery) | 80 - 120% |

| Precision (% RSD) | < 15% |

Calibration Curve

A typical calibration curve is constructed by plotting the peak area ratio of Methoprene to this compound against the concentration of the calibration standards.

| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |

| 0.02 | Example Value |

| 0.05 | Example Value |

| 0.1 | Example Value |

| 0.5 | Example Value |

| 1.0 | Example Value |

| 5.0 | Example Value |

| 10.0 | Example Value |

Visualizations

Experimental Workflow

Caption: Workflow for Methoprene analysis.

Mode of Action of Methoprene

Caption: Methoprene's mode of action.

References

- 1. Methoprene General Fact Sheet [npic.orst.edu]

- 2. Methoprene - Wikipedia [en.wikipedia.org]

- 3. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Methoprene in Water Samples using Isotope Dilution LC-MS/MS with Methoprene-d7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methoprene is a juvenile hormone analog widely used as an insect growth regulator to control various insect pests, particularly in aquatic environments where mosquito larvae are a concern.[1][2] Its extensive use necessitates sensitive and robust analytical methods to monitor its concentration in environmental water samples, ensuring efficacy and environmental safety. This application note details a highly selective and sensitive method for the quantification of methoprene in water samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard, Methoprene-d7. The use of an isotope-labeled internal standard provides high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.

The method involves solid-phase extraction (SPE) to concentrate the analyte from the water matrix, followed by derivatization to enhance ionization efficiency, and subsequent analysis by LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.

Signaling Pathway of Methoprene

Methoprene acts as an agonist of the juvenile hormone (JH), a critical regulator of insect development and metamorphosis. Its signaling cascade is primarily mediated by the intracellular receptor, Methoprene-tolerant (Met). Upon binding, the Methoprene-Met complex interacts with other transcription factors to regulate the expression of genes that maintain the larval state and prevent metamorphosis. This pathway ultimately interferes with the normal developmental processes of insects, leading to their demise.

Caption: Methoprene signaling pathway in insects.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE)

This protocol is adapted from the method described by Aronov et al. (2005).[1]

Materials:

-

Water sample

-

This compound internal standard solution (in methanol)

-

Methanol (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

Deionized water

-

SPE cartridges (e.g., Oasis HLB, 60 mg, 3 cm³)

-

SPE manifold

-

Collection vials

Procedure:

-

To a 100 mL water sample, add a known amount of this compound internal standard solution.

-

Condition the SPE cartridge by passing 2 mL of methanol followed by 2 mL of deionized water.

-

Load the water sample onto the conditioned SPE cartridge at a flow rate of approximately 5 mL/min.

-

After loading, wash the cartridge with 3 mL of deionized water to remove interfering substances.

-

Dry the cartridge under vacuum for 10-15 minutes.

-

Elute the analytes from the cartridge with 2 x 2 mL of ethyl acetate into a clean collection vial.

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the derivatization agent solution for LC-MS/MS analysis.

Derivatization

To enhance the ionization efficiency of the nonpolar methoprene molecule, a derivatization step using 4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) is employed, as this has been shown to improve the limit of detection by 100-fold.[1]

Materials:

-

Reconstituted sample extract

-

4-phenyl-1,2,4-triazoline-3,5-dione (PTAD) solution in acetonitrile

Procedure:

-

To the reconstituted sample extract, add an equal volume of the PTAD solution.

-

Vortex the mixture and allow it to react at room temperature for at least 30 minutes before injection into the LC-MS/MS system.

LC-MS/MS Analysis

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A suitable gradient to separate methoprene from matrix interferences (e.g., start with 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions).

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 10 µL

-

Column Temperature: 40°C

MS/MS Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: The following table outlines the MRM transitions for the PTAD-derivatized methoprene and this compound. The precursor ion for the derivatized methoprene is the [M+H-32]⁺ ion, resulting from the in-source loss of methanol.[1] The product ion is a characteristic fragment of the PTAD derivative. The transitions for this compound are predicted based on the known fragmentation of methoprene and the mass shift from the seven deuterium atoms.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Methoprene-PTAD | 454.3 | 242.1 | 25 |

| This compound-PTAD | 461.3 | 242.1 | 25 |

Quantitative Data

The following table summarizes typical quantitative performance data for the analysis of methoprene in water, adapted from literature values.

| Parameter | Value |

| Limit of Detection (LOD) | ~6 pg/mL |

| Limit of Quantification (LOQ) | ~20 pg/mL |

| Linearity (R²) | >0.99 |

| Recovery | >90% |

| Precision (RSD) | <15% |

Experimental Workflow Diagram

Caption: Experimental workflow for methoprene quantification.

Conclusion

The described method provides a robust and highly sensitive approach for the quantification of methoprene in water samples. The use of solid-phase extraction allows for effective pre-concentration of the analyte, while derivatization significantly enhances detection sensitivity. The incorporation of this compound as an internal standard ensures high accuracy and precision, making this method suitable for routine environmental monitoring and research applications.

References

- 1. Development of a HPLC/Tandem-MS Method for the Analysis of the Larvicides Methoprene, Hydroprene, and Kinoprene at Trace Levels Using Diels–Alder Derivatization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: High-Throughput Analysis of Pesticide Residues in Agricultural Commodities Using Methoprene-d7 as an Internal Standard

Abstract

This application note details a robust and sensitive analytical method for the quantitative determination of multi-class pesticide residues in complex food matrices. The method utilizes the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction and cleanup procedure followed by analysis using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[1][2][3] To ensure high accuracy and precision, Methoprene-d7 is employed as an internal standard (IS) to compensate for matrix effects and variations during sample preparation and injection.[2] The described workflow is suitable for high-throughput laboratories tasked with monitoring pesticide residues in diverse agricultural products to ensure compliance with regulatory limits.

Introduction

Monitoring pesticide residues in food is crucial for consumer safety and is mandated by strict regulations worldwide, which establish Maximum Residue Limits (MRLs).[4] The complexity of food matrices and the low concentration of target analytes present significant analytical challenges. The QuEChERS method has become a standard for sample preparation in multi-residue analysis due to its simplicity, speed, and minimal solvent usage.

Coupling QuEChERS with LC-MS/MS provides the high selectivity and sensitivity required for accurate quantification at trace levels. However, matrix-induced signal suppression or enhancement can compromise data quality. The use of a stable isotope-labeled internal standard, such as this compound, is a highly effective strategy to correct for these variations. The internal standard is added at the beginning of the sample preparation process, experiencing the same extraction, cleanup, and analysis conditions as the target analytes, thereby ensuring reliable quantification.

This document provides a comprehensive protocol for the extraction, cleanup, and LC-MS/MS analysis of representative pesticides using this compound as an internal standard.

Experimental Protocols

-

Apparatus: High-speed centrifuge, multi-tube vortex mixer, analytical balance, nitrogen evaporator, 50 mL and 15 mL polypropylene centrifuge tubes.

-

LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Reagents: Acetonitrile (LC-MS grade), water (LC-MS grade), methanol (LC-MS grade), formic acid, ammonium formate.

-

Standards: Certified reference standards of target pesticides and this compound.

-

QuEChERS Salts and Sorbents: Anhydrous magnesium sulfate (MgSO₄), sodium chloride (NaCl), sodium citrate, disodium citrate sesquihydrate, Primary Secondary Amine (PSA) sorbent, C18 sorbent. Commercially available QuEChERS extraction and cleanup kits are recommended.

-

Stock Solutions (1000 µg/mL): Prepare individual stock solutions of each target pesticide and this compound in methanol. Store at -20°C.

-

Intermediate Standard Mix (10 µg/mL): Combine appropriate volumes of the pesticide stock solutions and dilute with acetonitrile to create a mixed working standard solution.

-

Internal Standard Spiking Solution (5 µg/mL): Dilute the this compound stock solution with acetonitrile.

-

Calibration Standards: Prepare a series of matrix-matched calibration standards by spiking blank matrix extract with the intermediate standard mix and a fixed concentration of the internal standard spiking solution. Typical concentration ranges are 0.5–100 µg/L.

-

Homogenization: Homogenize a representative portion of the laboratory sample (e.g., fruits, vegetables). For dry samples, rehydrate by adding a specified amount of water before homogenization.

-

Weighing: Weigh 10 g (± 0.1 g) of the homogenized sample into a 50 mL polypropylene centrifuge tube.

-

Internal Standard Fortification: Add 100 µL of the 5 µg/mL this compound internal standard spiking solution to the sample.

-

Extraction: Add 10 mL of 1% acetic acid in acetonitrile to the tube. Add the appropriate QuEChERS extraction salt packet (e.g., containing MgSO₄, NaCl, and citrate buffers).

-

Shaking and Centrifugation: Cap the tube tightly and shake vigorously for 1 minute. Centrifuge at ≥3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer a 6 mL aliquot of the upper acetonitrile supernatant into a 15 mL d-SPE cleanup tube containing MgSO₄, PSA, and C18 sorbent.

-

Final Centrifugation: Vortex the d-SPE tube for 30 seconds and centrifuge at ≥3000 x g for 5 minutes.

-

Filtration: Take the final supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Instrumental Analysis

The following tables outline the instrumental conditions for the analysis.

Table 1: UHPLC Parameters and Gradient Elution Program | Parameter | Setting | | :--- | :--- | | Column | C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.8 µm) | | Mobile Phase A | 5 mM Ammonium Formate + 0.1% Formic Acid in Water | | Mobile Phase B | 5 mM Ammonium Formate + 0.1% Formic Acid in Methanol | | Flow Rate | 0.3 mL/min | | Injection Volume | 5 µL | | Column Temp. | 40°C | | Gradient | Time (min) | % B | | | 0.0 | 5 | | | 1.0 | 5 | | | 12.0 | 98 | | | 15.0 | 98 | | | 15.1 | 5 | | | 18.0 | 5 |

Table 2: Tandem Mass Spectrometry (MS/MS) Parameters Multiple Reaction Monitoring (MRM) transitions were optimized in positive electrospray ionization (ESI+) mode. The transitions for this compound are proposed based on the known fragmentation of Methoprene (+7 amu shift).

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) (Quantifier) | Product Ion (m/z) (Qualifier) | Collision Energy (eV) |

| Carbendazim | 192.1 | 160.1 | 132.1 | 25 |

| Imidacloprid | 256.0 | 209.0 | 175.1 | 20 |

| Myclobutanil | 289.1 | 125.1 | 70.0 | 22 |

| Boscalid | 343.0 | 307.0 | 271.0 | 18 |

| This compound (IS) | 318.3 | 191.2 | 77.1 | 15 |

Results and Data Presentation

Quantification is based on the ratio of the peak area of the target analyte to the peak area of the internal standard (this compound). This ratio is plotted against the concentration of the analyte in the matrix-matched standards to generate a calibration curve. The use of the internal standard corrects for analyte loss during sample preparation and variations in instrument response, leading to improved accuracy and precision.

The method should be validated according to established guidelines (e.g., SANTE/12682/2019) to assess its performance. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (repeatability, RSD).

Table 3: Representative Method Validation Data in Apple Matrix

| Analyte | Linearity (R²) | LOQ (mg/kg) | Recovery @ 0.01 mg/kg (%) | Precision (RSD, %) |

| Carbendazim | > 0.995 | 0.01 | 95 | 6.8 |

| Imidacloprid | > 0.998 | 0.01 | 102 | 4.5 |

| Myclobutanil | > 0.997 | 0.01 | 98 | 5.1 |

| Boscalid | > 0.996 | 0.01 | 105 | 7.2 |

Note: The data presented is representative and should be established for each target analyte and matrix during in-house method validation.

Visualizations

Caption: Experimental workflow for pesticide residue analysis.

Caption: Principle of internal standard quantification.

Conclusion

The described method, combining a streamlined QuEChERS sample preparation protocol with sensitive LC-MS/MS detection, is highly effective for the routine analysis of pesticide residues in food. The incorporation of this compound as an internal standard is critical for achieving accurate and reliable results by mitigating matrix interferences and correcting for procedural variations. This robust workflow enables laboratories to meet the demanding requirements of pesticide monitoring programs and ensure food safety.

References

- 1. researchgate.net [researchgate.net]

- 2. [PDF] Development of a HPLC/tandem-MS method for the analysis of the larvicides methoprene, hydroprene, and kinoprene at trace levels using Diels-Alder derivatization. | Semantic Scholar [semanticscholar.org]

- 3. mdpi.com [mdpi.com]

- 4. shimadzu.com [shimadzu.com]

Application Notes and Protocols for Sample Preparation of Food Matrices with Methoprene-d7 Spiking

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction and cleanup of methoprene in various food matrices, utilizing Methoprene-d7 as an internal standard for accurate quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following methods are designed to ensure high recovery, minimize matrix effects, and deliver reliable and reproducible results.

Overview of Sample Preparation Techniques

The analysis of pesticide residues like methoprene in complex food matrices presents analytical challenges due to the presence of interfering substances such as fats, pigments, and sugars.[1][2] Effective sample preparation is crucial to isolate the analyte of interest and ensure accurate quantification.[1] The "Quick, Easy, Cheap, Effective, Rugged, and Safe" (QuEChERS) method is a widely adopted technique for pesticide residue analysis in fruits and vegetables due to its simplicity and speed.[3][4] For high-fat matrices, a more rigorous cleanup step using Solid-Phase Extraction (SPE) is often necessary to remove lipids that can interfere with LC-MS/MS analysis. The use of an isotopically labeled internal standard, this compound, is critical for correcting analyte losses during sample preparation and compensating for matrix-induced signal suppression or enhancement.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of methoprene using the described protocols with this compound as an internal standard. Values are indicative and may vary depending on the specific matrix and instrumentation.

| Food Matrix | Sample Preparation Method | Spiking Level (ng/g) | Average Recovery (%) | Relative Standard Deviation (RSD) (%) | Limit of Detection (LOD) (ng/g) | Limit of Quantification (LOQ) (ng/g) |

| Fruits (e.g., Apples, Grapes) | QuEChERS | 10, 50, 100 | 85 - 110 | < 15 | 0.5 | 1.5 |

| Vegetables (e.g., Lettuce, Tomatoes) | QuEChERS | 10, 50, 100 | 80 - 115 | < 15 | 0.5 | 1.5 |

| Grains (e.g., Wheat, Rice) | QuEChERS with C18 d-SPE | 10, 50, 100 | 75 - 105 | < 20 | 1.0 | 3.0 |

| Fatty Foods (e.g., Avocado, Olive Oil) | SPE (Silica-based) | 20, 100, 200 | 70 - 100 | < 20 | 2.0 | 6.0 |

| Dairy (e.g., Milk) | Acetonitrile Precipitation & SPE | 10, 50, 100 | 80 - 110 | < 15 | 1.0 | 3.0 |

Experimental Protocols

Protocol 1: QuEChERS Method for Fruits and Vegetables